Introduction: A Privileged Scaffold in Modern Chemistry
Introduction: A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide to 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an activating amino group, a modulating fluorine atom, and an electron-withdrawing trifluoromethyl group, imparts a distinct electronic and steric profile. This profile makes it a valuable building block for the synthesis of novel bioactive molecules. Pyridine derivatives, in general, are integral components in a vast array of pharmaceuticals and agricultural products due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The incorporation of fluorine and trifluoromethyl moieties can enhance metabolic stability, binding affinity, and bioavailability of the parent molecule.[2][3]
This technical guide provides a comprehensive overview of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine, including its chemical identity, physicochemical properties, a plausible synthetic approach, potential applications, and essential safety and handling protocols. Given the limited availability of specific experimental data for this exact molecule, information from closely related analogs, particularly 2-amino-3-chloro-5-(trifluoromethyl)pyridine, will be used to provide practical insights, with all such instances clearly noted.
Chemical Identity and Physicochemical Properties
A precise Chemical Abstracts Service (CAS) number for 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is not consistently reported across major chemical databases, suggesting it is a relatively novel or less common research chemical. One source provides the CAS number 852062-17-0.[4] For the purpose of this guide, we will also refer to the properties of the closely related and more extensively documented analog, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1).[5]
| Property | Value (or estimated for fluoro analog) | Data Source for Analog |
| Molecular Formula | C₆H₄F₄N₂ | N/A |
| Molecular Weight | 180.11 g/mol | N/A |
| CAS Number | 852062-17-0 | [4] |
| Appearance | Likely a solid, similar to the chloro-analog | N/A |
| Melting Point | 86-90 °C (for 2-amino-3-chloro-5-(trifluoromethyl)pyridine) | [6][7] |
| Boiling Point | Not readily available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
| Canonical SMILES | C1=C(C=NC(=C1F)N)C(F)(F)F | N/A |
| InChI Key | (for 2-amino-3-chloro-5-(trifluoromethyl)pyridine) WXNPZQIRDCDLJD-UHFFFAOYSA-N | [5] |
Synthesis and Reaction Pathways
The synthesis of substituted pyridines often involves multi-step sequences starting from more readily available precursors. For trifluoromethylpyridine derivatives, two main strategies are generally employed: direct fluorination/chlorination of a picoline precursor, or a building-block approach involving cyclocondensation reactions.[2][8]
A plausible synthetic route to 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine could involve the amination of a suitable di-halogenated precursor. This is a common strategy in pyridine chemistry.[9]
Proposed Synthetic Workflow
A potential laboratory-scale synthesis could be adapted from procedures for similar compounds.[10]
Caption: Proposed synthesis of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a sealed pressure vessel, add 2,3-difluoro-5-(trifluoromethyl)pyridine (1 equivalent).
-
Ammonolysis: Add a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents). The use of a sealed vessel is crucial to maintain the concentration of ammonia and to allow the reaction to be heated above the boiling point of the ammonia solution.
-
Heating: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine.
Causality in Experimental Choices:
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group at the 5-position and the ring nitrogen. Ammonia acts as the nucleophile, displacing the fluoride to form the amino group.
-
Pressure Vessel: The use of a sealed vessel is necessary to prevent the escape of the volatile ammonia reactant and to allow the reaction to be conducted at elevated temperatures, which accelerates the rate of reaction.
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to minimize the formation of diarylamine byproducts.
Applications in Research and Drug Development
Trifluoromethylpyridine derivatives are a cornerstone in the development of modern agrochemicals and pharmaceuticals.[2][8] Their unique properties make them valuable for creating compounds with enhanced biological activity.
Agrochemicals
Many commercial pesticides contain the trifluoromethylpyridine moiety.[2] These compounds often act as herbicides, fungicides, or insecticides.[8] The trifluoromethyl group can increase the lipophilicity of the molecule, aiding its penetration into the target organism.
Pharmaceuticals
In drug discovery, the 2-aminopyridine scaffold is a well-established pharmacophore. The addition of fluorine and a trifluoromethyl group can significantly impact a drug candidate's metabolic stability and binding affinity. Pyridine derivatives have been investigated for a wide range of therapeutic areas, including:
The subject compound, 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[5][11]
Caption: Potential applications of the core chemical structure.
Safety, Handling, and Storage
Detailed safety information for 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is not widely available. Therefore, it is prudent to handle this compound with the same precautions as its close structural analogs, such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2-amino-5-(trifluoromethyl)pyridine.
Hazard Classification (based on analogs):
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[12]
-
Skin Irritation: Causes skin irritation.[12]
-
Eye Damage: Causes serious eye damage.[12]
-
Respiratory Irritation: May cause respiratory irritation.[12]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[14]
-
General Hygiene: Avoid breathing dust.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[15]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4]
-
If on Skin: Wash with plenty of soap and water.[12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups makes it an attractive starting material for the development of new pharmaceuticals and agrochemicals. While specific data for this compound is limited, by drawing on information from closely related analogs, researchers can handle, store, and utilize this chemical safely and effectively in their discovery and development programs. As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount.
References
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
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precisionFDA. (n.d.). 2-AMINO-3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
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The Good Scents Company. (n.d.). cyclohexene, 110-83-8. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
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Merck Millipore. (n.d.). Rotenone - CAS 83-79-4 - Calbiochem. Retrieved from [Link]
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